5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine is a heterocyclic compound belonging to the pyrazolo[3,4-b]pyridine family, characterized by a bromine substituent at the 5-position and an ethyl group at the 1-position of the pyrazole ring. This compound has garnered attention due to its potential applications in medicinal chemistry, particularly as a scaffold for developing kinase inhibitors and other bioactive molecules. Its unique structure allows for various substitutions that can enhance biological activity.
5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine falls under the classification of nitrogen-containing heterocycles. These compounds are significant in pharmaceutical chemistry due to their diverse biological activities. The pyrazolo[3,4-b]pyridine structure is known for its ability to interact with various biological targets, making it an important subject of study in drug development.
The synthesis of 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine typically involves several methods:
These methods emphasize mild reaction conditions and high yields, making them favorable for laboratory synthesis.
The molecular formula of 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine is C10H10BrN3. The compound features a bicyclic structure consisting of a pyrazole ring fused to a pyridine ring.
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are commonly used techniques for structural elucidation. In NMR spectra, distinct signals corresponding to hydrogen atoms on both rings can be observed, confirming the substitution pattern.
5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine can participate in various chemical reactions:
The mechanism of action for compounds like 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine often involves inhibition of specific kinases or enzymes within cellular pathways. These compounds may act by:
Studies have shown that modifications on the pyrazolo[3,4-b]pyridine scaffold can significantly impact its biological activity and selectivity towards specific targets .
5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine exhibits several notable physical and chemical properties:
The compound is generally soluble in organic solvents such as dimethyl sulfoxide and ethanol but has limited solubility in water due to its hydrophobic nature.
Spectroscopic techniques provide critical data for characterizing this compound:
5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine has significant applications in scientific research:
Pyrazolo[3,4-b]pyridines represent a privileged scaffold in modern drug discovery, with over 300,000 distinct 1H-pyrazolo[3,4-b]pyridine derivatives documented in scientific literature and patents to date [4] [5]. These bicyclic heterocyclic compounds have attracted significant interest due to their structural resemblance to purine nucleobases, enabling effective interactions with biological targets, particularly kinases [4]. The specific compound 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine (C₈H₈BrN₃, MW 226.07) exemplifies the strategic molecular hybridization common in medicinal chemistry, incorporating key modifications at the N1 position (ethyl group) and C5 position (bromine atom) that confer distinct physicochemical and biological properties [1] [9]. With a predicted boiling point of 298.0±20.0 °C and density of 1.66±0.1 g/cm³, this compound serves as a versatile synthetic intermediate and potential pharmacophore [1]. The structural features of this scaffold—including its aromatic character, hydrogen-bonding capability, and synthetic versatility—have positioned it as a valuable template for developing therapeutics targeting oncology, inflammation, and central nervous system disorders [5].
The nitrogen atom at the N1 position of the pyrazole ring represents a critical site for structural diversification in pyrazolo[3,4-b]pyridine chemistry. Statistical analysis of known derivatives reveals that alkyl substitutions at N1, including ethyl groups, collectively account for approximately 55% of documented compounds, substantially exceeding phenyl (15.17%) or unsubstituted (19.70%) variants [4] [5]. The specific incorporation of an ethyl group at N1, as exemplified in 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine, provides distinct advantages in medicinal chemistry applications:
Table 1: Distribution of N1 Substituents in Documented 1H-Pyrazolo[3,4-b]pyridines
N1 Substituent | Prevalence (%) | Representative Examples | Key Advantages |
---|---|---|---|
Methyl | 31.78 | TRK inhibitors [2] | Synthetic accessibility, metabolic stability |
Alkyl (including ethyl) | 23.27 | 5-Bromo-1-ethyl derivative [1] | Enhanced metabolic stability, spatial orientation |
Phenyl | 15.17 | Kinase inhibitors [5] | π-Stacking capability |
Hydrogen | 19.70 | Metal complexes [4] | Synthetic versatility |
Heterocycle | 2.33 | Multi-target agents [5] | Target-specific interactions |
The pyrazolo[3,4-b]pyridine system exhibits complex tautomeric behavior, with theoretical and experimental studies confirming the overwhelming preference for the 1H-tautomer over the 2H-form. Computational analyses using AM1 and DFT methods reveal a substantial energy differential of 37.03 kJ/mol (≈9 kcal/mol) favoring the 1H-tautomer [4] [5]. This preference stems from the preservation of aromaticity across both rings in the 1H-form, which maintains a fully conjugated 10π-electron system. The introduction of an ethyl group at N1, as in 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine, permanently locks this thermodynamically favorable tautomeric state, eliminating ambiguity in molecular recognition studies [5].
The electronic architecture of the scaffold features:
Table 2: Computational Analysis of Tautomeric Stability and Electronic Properties
Parameter | 1H-Tautomer | 2H-Tautomer | Experimental Validation |
---|---|---|---|
Relative Energy (kJ/mol) | 0.0 | 37.03 | DFT calculations [4] [5] |
Aromaticity Index | High (both rings) | Moderate (peripheral) | NMR chemical shifts [5] |
Hydrogen Bond Acceptor Sites | 2 (N4, C3) | 1 (N4) | Protein co-crystal structures [2] |
Predicted pKa | 1.41±0.30 | Not calculated | Experimental measurement [1] |
Dipole Moment (Debye) | 4.9 | 3.7 | Theoretical calculations [5] |
The strategic incorporation of bromine at the C5 position of the pyridine ring transforms the pyrazolo[3,4-b]pyridine scaffold into a versatile platform for structural diversification. In 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine, the bromine atom serves multiple critical functions in medicinal chemistry:
The synthetic utility of 5-bromo-1H-pyrazolo[3,4-b]pyridine (CAS 875781-17-2, MW 198.02) as a precursor to the ethylated derivative further highlights bromine's strategic importance [6] [8]. The C5-bromine survives typical N-alkylation conditions, allowing sequential functionalization—first at N1 then at C5—enabling efficient library synthesis. In PIM-1 kinase inhibitors, this brominated precursor was transformed into derivatives exhibiting potent anti-proliferative activity (IC₅₀ = 5.61 µM) against MCF-7 breast cancer cells through induction of G2/M cell cycle arrest and apoptosis [10].
Table 3: Functional Roles of C5-Bromination in Medicinal Chemistry Applications
Role | Mechanism | Application Example | Outcome |
---|---|---|---|
Cross-Coupling Handle | Pd-catalyzed reactions | TRK inhibitor synthesis [2] | Generation of diverse C5-aryl/heteroaryl analogs |
Electronic Modulation | σ-electron withdrawal | Kinase inhibitor optimization [2] [10] | Enhanced hinge region binding |
Steric Occupation | van der Waals interactions (1.85 Å) | PIM-1 kinase inhibitors [10] | Improved hydrophobic pocket occupancy |
Metabolic Stabilization | Blocking oxidative metabolism | TRK inhibitor development [2] | Improved plasma stability |
Halogen Bonding | Lewis acid-Lewis base interaction | Targeted protein degradation [5] | Enhanced binding specificity |
Crystallography Aid | Heavy atom effect | Protein-ligand co-crystallization [5] | Facilitated structural determination |
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.:
CAS No.: 67054-00-6
CAS No.: 210643-85-9
CAS No.: 591-81-1